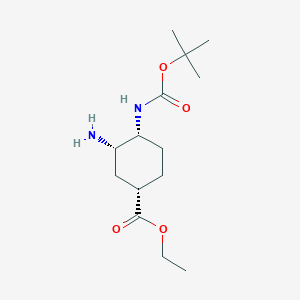

(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Descripción general

Descripción

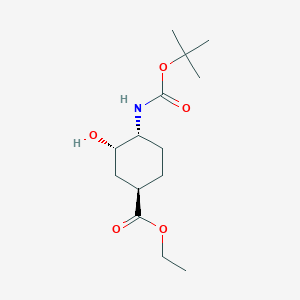

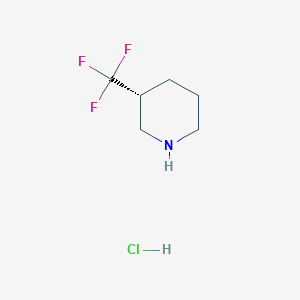

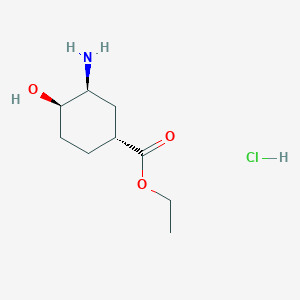

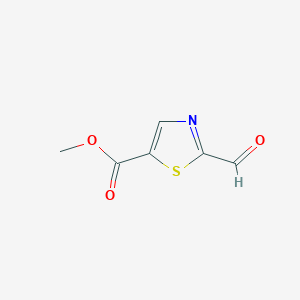

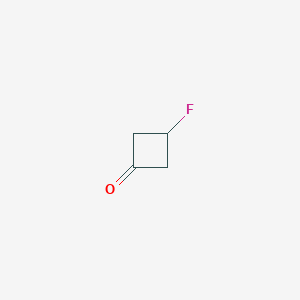

“(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate” is an organic compound with the molecular formula C17H23BO4 . It is a significant intermediate of 1H-indazole derivatives .

Synthesis Analysis

The compound can be synthesized through two substitution reactions . The reaction mixture is cooled to room temperature, diluted with water, and extracted using ethyl acetate .Molecular Structure Analysis

The molecular structure of this compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis .Chemical Reactions Analysis

The compound is a significant intermediate of 1H-indazole derivatives . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.18 . Its physical properties include a density of 1.0±0.1 g/cm3, a boiling point of 236.8±42.0 °C at 760 mmHg, a vapour pressure of 0.0±0.5 mmHg at 25°C, an enthalpy of vaporization of 47.4±3.0 kJ/mol, and a flash point of 97.0±27.9 °C . It also has a molar refractivity of 59.7±0.4 cm3, a polar surface area of 45 Å2, and a molar volume of 223.7±5.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis Techniques

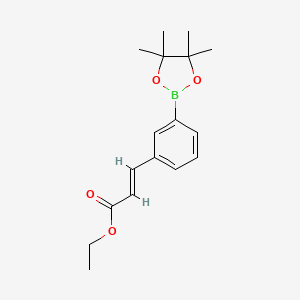

- A study by Takagi and Yamakawa (2013) explored synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides, emphasizing its effectiveness in borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).

- Xu et al. (2015) developed a water-mediated Wittig–S_NAr reaction method for synthesizing related acrylates, highlighting its potential as intermediates for kinase inhibitors (Xu et al., 2015).

Structural and Physicochemical Analysis

- Huang et al. (2021) conducted a comprehensive study on the crystal structure and physicochemical properties of related boric acid ester intermediates, utilizing density functional theory (DFT) for molecular structure calculation (Huang et al., 2021).

Fluorescence Probes and Detection Applications

- Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, examining the role of electron-withdrawing or electron-donating groups in these systems (Lampard et al., 2018).

Synthetic Applications in Medicinal Chemistry

- Ramachandran, Nair, and Gagare (2014) reported the synthesis of fluorophenyl cis- and trans-α-methylene-γ-butyrolactones using a similar acrylate, indicating its utility in producing pharmaceutical intermediates (Ramachandran et al., 2014).

- Irfan et al. (2021) synthesized E and Z isomeric intermediates for fluorescent and anticancer activity exploration, showcasing the potential of these compounds in cancer therapeutics (Irfan et al., 2021).

Material Science and Polymer Applications

- Fischer, Baier, and Mecking (2013) utilized similar compounds in the synthesis of luminescent nanoparticles, highlighting their application in materials science (Fischer, Baier, & Mecking, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Its hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

ethyl (E)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-6-20-15(19)11-10-13-8-7-9-14(12-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIOIMLBPXXMNT-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)

![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)

![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)